molecular formula C13H20N2O2 B14187457 N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide CAS No. 919996-34-2

N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide

Cat. No.: B14187457
CAS No.: 919996-34-2
M. Wt: 236.31 g/mol
InChI Key: YOVYXWNEIXLRNU-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide is a chemical compound with a unique structure that includes a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide typically involves the reaction of N-methyl-N-(4-phenylbutyl)glycinamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxamic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide involves its interaction with metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N~2~-methyl-N~2~-(4-phenylbutyl)glycinamide is unique due to its specific structure, which includes a phenylbutyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

919996-34-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-hydroxy-2-[methyl(4-phenylbutyl)amino]acetamide

InChI

InChI=1S/C13H20N2O2/c1-15(11-13(16)14-17)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,17H,5-6,9-11H2,1H3,(H,14,16)

InChI Key

YOVYXWNEIXLRNU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC1=CC=CC=C1)CC(=O)NO

Origin of Product

United States

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